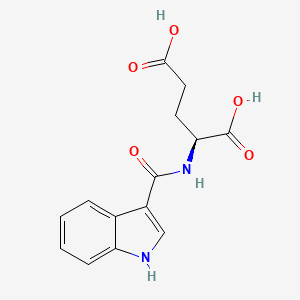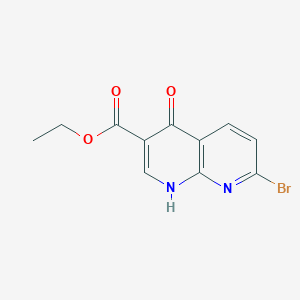
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-2-(1H-indol-3-carboxamido)pentanodióico es un compuesto que presenta un anillo de indol, un motivo estructural común en muchas moléculas biológicamente activas. El sistema de anillos de indol es conocido por su presencia en diversos productos naturales y farmacéuticos, lo que lo convierte en un objetivo significativo en la química orgánica sintética.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común para sintetizar derivados de indol es la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con cetonas o aldehídos en condiciones ácidas . Otro enfoque es la ciclización de anilinas sustituidas con cetonas cíclicas o acíclicas .
Métodos de Producción Industrial
La producción industrial de derivados de indol a menudo emplea procesos catalíticos para aumentar el rendimiento y la selectividad. Por ejemplo, el uso de reacciones catalizadas por paladio puede facilitar la formación de anillos de indol a partir de derivados de anilina . Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para escalar la síntesis a niveles industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (S)-2-(1H-indol-3-carboxamido)pentanodióico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El anillo de indol se puede oxidar para formar derivados del ácido indol-3-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el grupo carboxamido en una amina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, particularmente en la posición C-3.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de indol sustituidos, que pueden exhibir una gama de actividades biológicas .
Aplicaciones Científicas De Investigación
El ácido (S)-2-(1H-indol-3-carboxamido)pentanodióico tiene numerosas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Los derivados de indol se utilizan en la producción de colorantes, agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido (S)-2-(1H-indol-3-carboxamido)pentanodióico implica su interacción con objetivos y vías moleculares específicas. El anillo de indol puede unirse a varios receptores y enzimas, modulando su actividad. Por ejemplo, los derivados de indol pueden actuar como inhibidores de las proteínas quinasas, que desempeñan un papel crucial en las vías de señalización celular . Además, el compuesto puede interactuar con el ADN y el ARN, afectando la expresión génica y la síntesis de proteínas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido indol-3-carboxílico: Un derivado más simple con actividades biológicas similares.
Ácido indol-3-acético: Una hormona vegetal involucrada en la regulación del crecimiento.
Indol-3-carbaldehído: Un precursor para la síntesis de diversas moléculas biológicamente activas.
Singularidad
El ácido (S)-2-(1H-indol-3-carboxamido)pentanodióico es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de los grupos carboxamido y ácido pentanodióico permite diversas modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil en investigación y aplicaciones industriales .
Propiedades
Fórmula molecular |
C14H14N2O5 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
(2S)-2-(1H-indole-3-carbonylamino)pentanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(18)6-5-11(14(20)21)16-13(19)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |
Clave InChI |
RYVXDWPGHDPCHJ-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)





